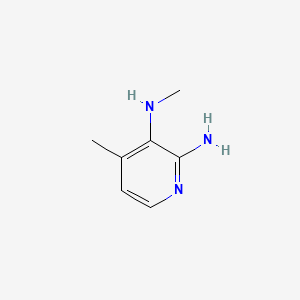
2,3-Pyridinediamine,N3,4-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) is an organic compound with the molecular formula C7H11N3. It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 3, and methyl groups at positions N3 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) typically involves the reaction of appropriate pyridine derivatives with amines under controlled conditions. One common method involves the nitration of 2,3-dimethylpyridine followed by reduction to yield the desired diamine. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, nitroso compounds, and secondary or tertiary amines. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
2,3-Pyridinediamine: Lacks the methyl groups present in 2,3-Pyridinediamine,N3,4-dimethyl-(9CI), leading to different chemical properties and reactivity.
2,4-Pyridinediamine: Has amino groups at positions 2 and 4, resulting in distinct chemical behavior and applications.
3,4-Pyridinediamine:
Uniqueness
The presence of methyl groups at positions N3 and 4 in 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These characteristics can influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
155790-05-9 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.186 |
IUPAC Name |
3-N,4-dimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H11N3/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3,(H2,8,10) |
InChI Key |
PZKMVRJQPOJGFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)N)NC |
Synonyms |
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















